molecular formula C27H31N3O4 B11374199 5-{1-hydroxy-2-[4-({[2-(4-methoxyphenyl)ethyl]amino}methyl)phenoxy]ethyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

5-{1-hydroxy-2-[4-({[2-(4-methoxyphenyl)ethyl]amino}methyl)phenoxy]ethyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B11374199
M. Wt: 461.6 g/mol
InChI Key: WPMXERFBZVUQNN-UHFFFAOYSA-N
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Description

The compound 5-{1-HYDROXY-2-[4-({[2-(4-METHOXYPHENYL)ETHYL]AMINO}METHYL)PHENOXY]ETHYL}-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is a complex organic molecule with potential applications in various fields of scientific research. This compound features a benzodiazole core, which is known for its diverse biological activities and is often found in pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{1-HYDROXY-2-[4-({[2-(4-METHOXYPHENYL)ETHYL]AMINO}METHYL)PHENOXY]ETHYL}-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE typically involves multiple steps, including the formation of the benzodiazole core and subsequent functionalization. Common synthetic routes may include:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Functionalization: Introduction of the hydroxy, methoxyphenyl, and aminoethyl groups through various organic reactions such as nucleophilic substitution, reduction, and protection-deprotection strategies.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-{1-HYDROXY-2-[4-({[2-(4-METHOXYPHENYL)ETHYL]AMINO}METHYL)PHENOXY]ETHYL}-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE: can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The nitro groups (if present) can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of hydroxy groups would yield ketones or aldehydes, while reduction of nitro groups would yield amines.

Scientific Research Applications

5-{1-HYDROXY-2-[4-({[2-(4-METHOXYPHENYL)ETHYL]AMINO}METHYL)PHENOXY]ETHYL}-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its pharmacologically active benzodiazole core.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 5-{1-HYDROXY-2-[4-({[2-(4-METHOXYPHENYL)ETHYL]AMINO}METHYL)PHENOXY]ETHYL}-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE exerts its effects would depend on its specific interactions with molecular targets. The benzodiazole core is known to interact with various receptors and enzymes, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar compounds to 5-{1-HYDROXY-2-[4-({[2-(4-METHOXYPHENYL)ETHYL]AMINO}METHYL)PHENOXY]ETHYL}-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE include other benzodiazole derivatives, such as:

    1,3-Benzodiazole: The parent compound with a simpler structure.

    2-Methyl-1,3-Benzodiazole: A methylated derivative with different biological activity.

    5-Nitro-1,3-Benzodiazole: A nitro-substituted derivative with potential antimicrobial properties.

These compounds share the benzodiazole core but differ in their functional groups, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C27H31N3O4

Molecular Weight

461.6 g/mol

IUPAC Name

5-[1-hydroxy-2-[4-[[2-(4-methoxyphenyl)ethylamino]methyl]phenoxy]ethyl]-1,3-dimethylbenzimidazol-2-one

InChI

InChI=1S/C27H31N3O4/c1-29-24-13-8-21(16-25(24)30(2)27(29)32)26(31)18-34-23-11-6-20(7-12-23)17-28-15-14-19-4-9-22(33-3)10-5-19/h4-13,16,26,28,31H,14-15,17-18H2,1-3H3

InChI Key

WPMXERFBZVUQNN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)C(COC3=CC=C(C=C3)CNCCC4=CC=C(C=C4)OC)O)N(C1=O)C

Origin of Product

United States

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